molecular formula C9H11NO4S2 B12314524 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid

Cat. No.: B12314524
M. Wt: 261.3 g/mol
InChI Key: FQPZJQFFZLMLSO-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound features a thiophene ring substituted with a pyrrolidine-1-sulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid typically involves the sulfonylation of thiophene-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-1-sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

5-pyrrolidin-1-ylsulfonylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H11NO4S2/c11-9(12)7-5-8(15-6-7)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12)

InChI Key

FQPZJQFFZLMLSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C(=O)O

Origin of Product

United States

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